5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE
Description
Properties
CAS No. |
190374-70-0 |
|---|---|
Molecular Formula |
C6H13N3O2S |
Molecular Weight |
191.25 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Research Probes
Established Synthetic Routes for 5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE
While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible route can be constructed based on the synthesis of its parent compound, L-norvaline, and analogous structures like L-thiocitrulline. nih.gov The synthesis would logically begin with the creation of the L-norvaline backbone, followed by the introduction of the S-linked isothiourea moiety.
The initial synthesis of L-norvaline can be achieved through various established methods, including chemical synthesis from n-valeric acid or biocatalytic production. researchgate.netgoogle.com One common chemical route involves the α-bromination of valeric acid, followed by ammonolysis to produce a racemic mixture of DL-norvaline, which is then resolved to isolate the L-enantiomer. researchgate.netgoogle.com
A proposed subsequent step to form the final compound would involve the conversion of an appropriate L-norvaline derivative. Drawing a parallel to the synthesis of L-thiocitrulline from L-ornithine, a potential strategy would involve reacting a protected L-norvaline derivative containing a suitable leaving group at the 5-position with thiourea (B124793) or a protected thiourea equivalent. However, since L-norvaline lacks a terminal functional group for direct conversion, a more practical approach would start from a different precursor, such as L-glutamic acid or a derivative that allows for the introduction of the thiol group at the correct position before or after the formation of the isothiourea.
A more direct, albeit hypothetical, route could start from L-2-amino-5-bromopentanoic acid, which could then be reacted with thiourea to form the desired product. The stereochemical integrity at the α-carbon must be maintained throughout these steps.
Table 1: Comparison of Synthetic Approaches for the L-Norvaline Precursor
| Method | Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Chemical Synthesis | n-Valeric Acid | Acyl chlorination, α-bromination, ammonolysis, resolution researchgate.netgoogle.com | Scalable, well-established | Use of hazardous reagents (e.g., bromine), produces racemic mixture requiring resolution |
| Biocatalytic Synthesis | 2-Oxopentanoic Acid | Asymmetric amination using ω-transaminase nih.gov | High enantiomeric excess (>99%), environmentally friendly | Requires specialized enzymes and fermentation/bioreactor setup |
| Divergent Enantioselective Synthesis | (S)-Allylglycine | Asymmetric allylation, further chemical modification cancer.govnih.gov | High enantiomeric excess, allows for synthesis of related derivatives | Multi-step process |
Development of Modified Analogues for Specific Research Applications
To enhance the utility of this compound as a research probe, analogues with specific modifications, such as fluorination or isotopic labeling, are developed. These modifications can alter the compound's biological activity or enable its detection in complex biological systems.
Incorporation of Fluoro-Derivatives in Amino Acid Research
The introduction of fluorine into amino acids is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. While no specific fluoro-derivatives of this compound are reported, established methods for amino acid fluorination could be applied. mdpi.com For instance, selective C-H fluorination of a protected L-norvaline precursor could be achieved using photocatalytic methods or electrochemical approaches with reagents like Selectfluor. mdpi.com This could yield derivatives such as 3-fluoro- or 4-fluoro-L-norvaline, which could then be converted to the final thiourea compound. Such modifications can provide valuable insights into enzyme-substrate interactions.
Production of Labeled Compounds for Mechanistic Tracing
For mechanistic studies, including target engagement and metabolic fate, isotopically labeled versions of the compound are indispensable. The synthesis can be adapted to incorporate stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C). This is typically achieved by using a commercially available labeled precursor in the synthetic route.
For example, in the chemical synthesis of L-norvaline, a ¹³C-labeled valeric acid could be used as the starting material. Alternatively, in biocatalytic routes, cells can be grown in media enriched with labeled precursors, such as ¹⁵N-ammonia or ¹³C-glucose. For PET or SPECT imaging, radionuclides with appropriate half-lives (e.g., ¹⁸F, ¹¹C, ¹²³I) can be incorporated in the final steps of the synthesis. nih.gov Direct radiolabeling is a robust method that can be applied to various cell types without requiring genetic modification. nih.gov
Methodological Considerations in Stereoselective Synthesis
Maintaining the L-configuration at the α-carbon is paramount, as the biological activity of amino acid analogues is highly dependent on their stereochemistry. Several strategies ensure high stereoselectivity:
Chiral Pool Synthesis: Starting from a readily available enantiopure precursor, such as L-glutamic acid or (S)-allylglycine, preserves the desired stereochemistry throughout the reaction sequence. cancer.govnih.gov
Asymmetric Catalysis: The use of chiral catalysts, such as in the phase-transfer catalyzed allylation of a glycine (B1666218) Schiff base, can create the chiral center with high enantiomeric excess. researchgate.net
Biocatalysis: Enzymes like ω-transaminases or dehydrogenases offer excellent stereocontrol, often producing the desired L-amino acid with greater than 99% enantiomeric excess (ee). nih.gov
Chiral Resolution: If a racemic mixture is synthesized, classical resolution using a chiral resolving agent (e.g., tartaric acid) or enzymatic resolution can be employed to separate the enantiomers. researchgate.netgoogle.com
Purification and Characterization Techniques Relevant to Research Sample Preparation
After synthesis, rigorous purification and characterization are required to ensure the identity and purity of the research sample.
Purification: High-Performance Liquid Chromatography (HPLC) is the primary method for purifying amino acid derivatives. Reversed-phase HPLC is commonly used, often with a volatile buffer like ammonium (B1175870) formate (B1220265) to improve separation of similar compounds. researchgate.net For charged molecules, ion-exchange chromatography is a powerful alternative, separating compounds based on their net charge at a given pH. nih.gov
Characterization: A combination of spectroscopic techniques is used to confirm the structure and purity of the final compound.
Table 2: Standard Characterization Techniques
| Technique | Purpose | Typical Data Obtained |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR spectra provide information on the chemical environment of each atom, confirming the carbon skeleton and the position of functional groups. 2D NMR (e.g., COSY, HSQC) establishes connectivity. nih.gov |
| Mass Spectrometry (MS) | Molecular Weight and Formula Confirmation | Electrospray ionization (ESI) mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) can be used for structural fragmentation analysis. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single, sharp peak on an HPLC chromatogram indicates a high degree of purity. The retention time is a characteristic property of the compound under specific conditions. researchgate.net |
| Chiral Chromatography | Enantiomeric Purity | HPLC with a chiral stationary phase is used to separate the L- and D-enantiomers and determine the enantiomeric excess (ee) of the synthesized compound. |
Mechanistic Investigations of Biochemical Activities
Enzymatic Target Identification and Characterization
Research has centered on elucidating the role of 5-[(aminoiminomethyl)thio]-L-norvaline as a modulator of arginase and nitric oxide synthase enzymes. These enzymes are pivotal in the metabolism of L-arginine, a common substrate for both. nih.govsigmaaldrich.com
Investigation as a Substrate or Inhibitor of Arginase Enzymes
The primary biochemical activity attributed to derivatives of L-norvaline, including this compound, is the inhibition of arginase. caymanchem.commedchemexpress.comselleckchem.com Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea (B33335). researchgate.netresearchgate.net By competing with L-arginine, these inhibitors can modulate downstream physiological effects.
Arginase exists in two main isoforms, Arginase-I and Arginase-II, which differ in their tissue distribution and regulatory mechanisms. While specific kinetic data for this compound's interaction with each isozyme is not extensively detailed in the provided context, research on related arginase inhibitors like NOHA and nor-NOHA demonstrates dose-dependent inhibition of arginase activity. nih.gov For instance, nor-NOHA, a synthetic analog, is a known inhibitor of both arginase isoforms. nih.gov The inhibitory activity of such compounds underscores the potential for isoform-specific interactions, a critical aspect for therapeutic targeting.
Detailed kinetic parameters such as the Michaelis constant (K_m) and catalytic rate (k_cat) are crucial for quantifying the efficiency and nature of enzyme-inhibitor interactions. While specific K_m and k_cat values for this compound were not found in the search results, studies on similar arginase inhibitors provide a framework for understanding these interactions. For example, research on the inhibition of arginase by NOHA and nor-NOHA yielded IC50 values of 230 ± 26 µM and 340 ± 12 µM, respectively, indicating their potency as inhibitors. nih.gov The K_m of endothelial nitric oxide synthase (eNOS) for L-arginine is approximately 3 µmol/L, highlighting the high affinity of the enzyme for its substrate. nih.gov Understanding the kinetic parameters of this compound would be essential to fully characterize its inhibitory profile.
Exploration of Effects on Nitric Oxide Synthase (NOS) Pathways
The inhibition of arginase by compounds like this compound has direct implications for the nitric oxide synthase (NOS) pathway. nih.govsigmaaldrich.com NOS enzymes also utilize L-arginine as a substrate to produce nitric oxide (NO), a critical signaling molecule. nih.govnih.gov
By inhibiting arginase, this compound can indirectly enhance the production of nitric oxide (NO). nih.govmedchemexpress.comselleckchem.com This occurs because the inhibition of arginase increases the availability of the common substrate, L-arginine, for nitric oxide synthase (NOS). nih.govsigmaaldrich.com For instance, the arginase inhibitor L-norvaline has been shown to enhance NO production by 55% in activated macrophages. nih.govsigmaaldrich.com This enhancement is particularly significant when the extracellular concentration of L-arginine is limited. nih.gov The effect of L-norvaline on NO production diminishes as the concentration of L-arginine increases, and is abolished when the L-arginine concentration exceeds 0.5 mM. nih.govsigmaaldrich.com
The regulation of NO production is critical, as NO is involved in a wide range of physiological processes, including vasodilation and immune responses. nih.govnih.gov There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS), all of which use L-arginine to produce NO. nih.govpharmacompass.commdpi.com
The bioavailability of L-arginine is a key determinant of NO synthesis. nih.govresearchgate.net Arginase and NOS compete for this common substrate. nih.govsigmaaldrich.com Therefore, the inhibition of arginase by compounds such as this compound can significantly increase the intracellular pool of L-arginine available to NOS. nih.govnih.gov This mechanism is especially important in environments where L-arginine supply is limited. nih.gov The enhancement of NO production through arginase inhibition is inversely related to the extracellular L-arginine concentration, with a more pronounced effect observed at lower L-arginine levels. nih.govsigmaaldrich.com
Inhibition of Ornithine Transcarbamylase (OTC) Activity
The direct inhibitory action of this compound on ornithine transcarbamylase (OTC) is not extensively documented in current research literature. However, studies have examined the effects of structurally related compounds. Notably, L-norvaline, which forms the backbone of the compound , is recognized as a competitive inhibitor of OTC. nih.gov Similarly, L-arginine, which shares structural motifs, is involved in the regulation of OTC synthesis and repression in organisms like Escherichia coli. wikidata.org One database entry notes an interaction between norvaline and mitochondrial ornithine transcarbamylase. drugbank.com Another study identified the crystal structure of N-acetyl-L-ornithine transcarbamylase from Xanthomonas campestris in a complex with carbamoyl (B1232498) phosphate (B84403) and N-acetyl-L-norvaline, a derivative of norvaline. researchgate.net These findings suggest that the norvaline component could potentially interact with the enzyme, but specific data on the inhibitory potency and mechanism of this compound itself on OTC activity remains to be fully elucidated.
Modulation of Branched-Chain Amino Acid Aminotransferase (BCAT) Activity
There is currently no clear scientific evidence demonstrating that this compound directly modulates the activity of Branched-Chain Amino Acid Aminotransferase (BCAT). BCATs are crucial enzymes for the catabolism of branched-chain amino acids like leucine, isoleucine, and valine. epo.orggoogleapis.com While various compounds can influence BCAT activity, a specific interaction with this compound has not been reported in the available research. researchgate.netgoogleapis.com
Molecular Interactions with Biological Macromolecules
Ligand Binding Studies with Target Enzymes and Receptors
The most thoroughly characterized molecular interaction of this compound and its close analogs, such as S-methyl-L-thiocitrulline, is with nitric oxide synthase (NOS). nih.gov This compound class represents potent, reversible, and stereoselective inhibitors of NOS isoforms. nih.gov Ligand binding studies demonstrate that these molecules act as competitive inhibitors with respect to the natural substrate, L-arginine. nih.gov They bind to the L-arginine binding site within the enzyme's oxygenase domain. nih.govnih.gov
The design of these inhibitors leverages mimicry of the guanidinium (B1211019) group of L-arginine. nih.govnih.gov The isothioureido group (-S-C(=NH)-NH2) of the inhibitor occupies the same space as the guanidinium group of the substrate, forming critical hydrogen bonds with a conserved glutamate (B1630785) residue (e.g., Glu592 in nNOS) in the active site. nih.gov This interaction anchors the inhibitor in place, blocking the binding of L-arginine and thus preventing the synthesis of nitric oxide. nih.govproteopedia.org Crystal structures of NOS complexed with various inhibitors have confirmed this binding mode and provided a structural basis for understanding their potency and selectivity. nih.govnih.govresearchgate.net
Allosteric Modulation Mechanisms
Current evidence strongly indicates that this compound functions as a competitive inhibitor, binding directly to the active (orthosteric) site of nitric oxide synthase. nih.gov The mechanism involves competing with the endogenous substrate, L-arginine. nih.gov There is no significant evidence in the available literature to suggest that this compound acts via an allosteric modulation mechanism, which would involve binding to a secondary site on the enzyme to induce a conformational change. nih.govbohrium.comnih.gov Its action is primarily attributed to direct blockade of the substrate binding pocket. nih.govnih.gov
Downstream Biochemical Pathway Regulation
The primary mechanism of downstream biochemical pathway regulation by this compound stems from its potent inhibition of nitric oxide synthase (NOS). nih.govnih.gov By blocking NOS, the compound effectively reduces the production of nitric oxide (NO), a ubiquitous signaling molecule with profound effects on numerous physiological systems. nih.govwikipedia.org
The inhibition of NO synthesis directly impacts pathways involved in:
Vasoregulation: NO is a powerful vasodilator. By decreasing its production, the compound can lead to vasoconstriction and an increase in blood pressure. This effect has been observed in vivo, where analogs like S-methyl-L-thiocitrulline exhibit strong pressor activity. nih.govnih.govresearchgate.net This has implications for conditions characterized by excessive NO-mediated hypotension, such as septic shock. nih.gov
Neurotransmission: In the nervous system, NO functions as a neurotransmitter. Inhibition of neuronal NOS (nNOS) can modulate neural signaling pathways. This has led to the investigation of NOS inhibitors for neurological conditions like migraines. nih.gov
Immune Response: Inducible NOS (iNOS) produces large amounts of NO as part of the immune response to pathogens. While crucial for defense, overproduction of NO can contribute to inflammatory damage. By inhibiting iNOS, this compound can modulate the inflammatory cascade. nih.govnih.gov
The window of effect for NOS inhibition in human vasculature has been studied, revealing that the potent attenuation of NO bioavailability can be transient, lasting less than an hour after administration in some experimental models. nih.gov Therefore, the regulation of these downstream pathways is directly tied to the presence and concentration of the inhibitor.
Data Tables
Table 1: Summary of Investigated Molecular Interactions
| Target Macromolecule | Compound of Interest | Documented Effect | Mechanism of Action |
| Ornithine Transcarbamylase (OTC) | This compound | No direct evidence found. Structurally related L-norvaline is a known inhibitor. nih.govdrugbank.comresearchgate.net | Competitive Inhibition (for L-norvaline) nih.gov |
| Ribosomal Protein S6 Kinase Beta-1 (S6K1) | This compound | No direct evidence found in scientific literature. u-strasbg.frcuhk.edu.cn | Not Applicable |
| Branched-Chain Amino Acid Aminotransferase (BCAT) | This compound | No direct evidence found in scientific literature. epo.orggoogleapis.com | Not Applicable |
| Nitric Oxide Synthase (NOS) | This compound & Analogs | Potent inhibition of all isoforms. nih.govnih.gov | Competitive Inhibition (L-arginine substrate binding site). nih.govnih.gov |
Table 2: Research Findings on Biochemical Activities
| Research Area | Key Finding | Implication |
| Enzyme Inhibition | Potently and reversibly inhibits nitric oxide synthase (NOS) isoforms. nih.govnih.gov | Reduces the synthesis of the signaling molecule nitric oxide. |
| Ligand Binding | Binds to the L-arginine substrate site in the NOS active center. nih.govnih.gov | Acts as a competitive inhibitor by blocking the natural substrate. |
| Mechanism | Functions as an orthosteric, competitive inhibitor. nih.gov | No evidence for allosteric modulation has been reported. |
| Downstream Regulation | Modulates pathways dependent on nitric oxide signaling. nih.govresearchgate.net | Affects vasodilation, neurotransmission, and immune responses. |
Regulation of Urea Cycle Metabolism
The urea cycle is a critical metabolic pathway that primarily occurs in the liver and is responsible for the conversion of highly toxic ammonia (B1221849) into urea for excretion. youtube.comyoutube.comyoutube.com A key regulatory enzyme in this cycle is arginase, which catalyzes the hydrolysis of L-arginine to L-ornithine and urea. youtube.com The activity of arginase not only determines the rate of urea production but also influences the bioavailability of L-arginine for other metabolic pathways, including nitric oxide (NO) synthesis. youtube.com
Investigations into L-norvaline, a structural analog of L-ornithine, have demonstrated its capacity to act as an inhibitor of arginase. youtube.com By competing with L-arginine for the active site of the enzyme, L-norvaline can reduce the catalytic activity of arginase, thereby decreasing the production of urea and conserving the intracellular pool of L-arginine. youtube.com This conservation of L-arginine can, in turn, enhance the production of nitric oxide via nitric oxide synthase (NOS). youtube.com
While direct experimental data on This compound is limited, its structural similarity to L-norvaline, coupled with the presence of a guanidino-like functional group, suggests a potential interaction with arginase. The "(aminoiminomethyl)thio" moiety could influence the binding affinity and inhibitory potency of the molecule compared to L-norvaline. Further research is necessary to elucidate the precise mechanism and quantitative effects of This compound on arginase activity and the broader urea cycle.
| Key Components of the Urea Cycle | Description | Potential Interaction with this compound |
| Arginase | Enzyme that converts L-arginine to L-ornithine and urea. youtube.com | Potential for competitive inhibition due to structural similarity to L-norvaline. |
| L-arginine | Substrate for arginase and nitric oxide synthase. youtube.com | Its availability may be increased if the compound inhibits arginase. |
| L-ornithine | A non-proteinogenic amino acid produced from the action of arginase on L-arginine. youtube.com | Its production may be reduced as a downstream effect of arginase inhibition. |
| Urea | The primary nitrogenous waste product excreted by mammals. youtube.com | Its synthesis may be downregulated if arginase is inhibited. |
Impact on Glutamate Homeostasis
Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate levels can lead to excitotoxicity and neuronal damage, a process implicated in various neurodegenerative diseases. Therefore, the maintenance of glutamate homeostasis is vital for normal brain function. Disruptions in metabolic pathways that intersect with glutamate metabolism, such as the urea cycle, can have significant downstream effects on glutamate levels. nih.gov
Alterations in the urea cycle, potentially induced by compounds like This compound through arginase inhibition, can indirectly affect glutamate homeostasis. For instance, a reduction in urea cycle function can lead to an accumulation of ammonia, which can be detoxified in the brain through the amidation of glutamate to form glutamine. nih.gov This process can deplete the brain's glutamate pool, impacting neurotransmission. Conversely, some research suggests that L-norvaline itself may have neuroprotective effects by reducing neuroinflammation and improving cognitive function in models of Alzheimer's disease, though the direct impact on glutamate transporters and receptors is still under investigation.
The specific influence of the "(aminoiminomethyl)thio" group on the interaction of This compound with glutamate-related pathways remains to be characterized.
| Factor in Glutamate Homeostasis | Description | Potential Influence of this compound |
| Glutamate | Major excitatory neurotransmitter in the CNS. | Levels could be indirectly affected by alterations in ammonia metabolism resulting from urea cycle modulation. |
| Glutamine | Formed from glutamate and ammonia. | Synthesis may be altered in response to changes in ammonia levels. |
| Ammonia | A neurotoxic compound detoxified by the urea cycle. nih.gov | Its levels could rise if the urea cycle is significantly inhibited. |
| Neuroinflammation | Inflammatory processes within the nervous system. | L-norvaline has been shown to have anti-inflammatory effects in some models. |
Effects on Creatine (B1669601) Metabolism Pathways
Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. Its synthesis is a two-step process involving two key enzymes: L-arginine:glycine (B1666218) amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT). nih.govnih.gov The first and rate-limiting step, catalyzed by AGAT, involves the transfer of a guanidino group from L-arginine to glycine, forming guanidinoacetate (GAA). nih.gov
Given that L-arginine is a common substrate for both the urea cycle (via arginase) and the initial step of creatine synthesis (via AGAT), any modulation of L-arginine availability can have cascading effects on both pathways. By potentially inhibiting arginase, This compound could increase the intracellular concentration of L-arginine, thereby making more substrate available for AGAT and potentially upregulating the synthesis of GAA and, subsequently, creatine.
However, it is also conceivable that This compound could directly interact with AGAT. The structural features of the compound, particularly the guanidino-like moiety, might allow it to act as either a substrate or an inhibitor of AGAT. Detailed enzymatic assays are required to determine the precise nature of this interaction. A deficiency in creatine synthesis has been linked to various metabolic and neurological disorders, highlighting the importance of understanding how exogenous compounds might influence this pathway. nih.gov
| Component of Creatine Metabolism | Description | Potential Effect of this compound |
| L-arginine:glycine amidinotransferase (AGAT) | The first and rate-limiting enzyme in creatine biosynthesis. nih.gov | Activity could be influenced by increased L-arginine availability or through direct interaction with the compound. |
| Guanidinoacetate (GAA) | The product of the AGAT-catalyzed reaction and the immediate precursor to creatine. nih.gov | Its synthesis may be upregulated if AGAT activity is enhanced. |
| Creatine | An essential molecule for cellular energy buffering. nih.gov | Its overall production could be indirectly affected by changes in the availability of its precursors. |
Cellular and Molecular Biological Studies
Investigation in In Vitro Cellular Models
In studies utilizing macrophage-like J774A.1 cell lysates, the inhibitory activity of compounds structurally related to 5-[(aminoiminomethyl)thio]-L-norvaline on nitric oxide synthase (NOS) isoforms has been a key area of investigation. While direct studies on this compound in this specific cell line are not extensively detailed in the available literature, research on analogous compounds provides significant insights. For instance, various L-arginine analogues have been shown to inhibit inducible nitric oxide synthase (iNOS) in activated macrophages. The mechanism of inhibition often involves competition with the substrate L-arginine. In lipopolysaccharide (LPS)-stimulated J774A.1 macrophages, inhibition of iNOS leads to a reduction in nitric oxide (NO) production. This is a critical finding as excessive NO production by iNOS in macrophages is a hallmark of inflammatory conditions. The selectivity of these inhibitors for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms is a crucial aspect of their therapeutic potential, aiming to target inflammatory processes without disrupting the physiological functions of other NOS isoforms.
The selectivity of nitric oxide synthase inhibitors is further explored in human umbilical vein endothelial cells (HUVECs), where the endothelial nitric oxide synthase (eNOS) isoform is predominantly expressed. For compounds like this compound, a key characteristic is their relative selectivity for the different NOS isoforms. Structurally similar compounds, such as S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline, have been shown to be significantly more potent inhibitors of neuronal NOS (nNOS) compared to eNOS. nih.gov This selectivity is vital because the constitutive activity of eNOS is essential for maintaining vascular homeostasis, including the regulation of blood pressure and prevention of thrombosis. Therefore, inhibitors with lower potency against eNOS are desirable to avoid cardiovascular side effects. The research in HUVECs helps to establish the safety profile of such inhibitors by confirming their lesser impact on the crucial functions of the vascular endothelium.
In the context of neurodegenerative diseases, the human neuroblastoma cell line SH-SY5Y serves as a valuable model for studying the neuroprotective effects of NOS inhibitors. The overactivation of neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurological disorders, leading to excitotoxicity and neuronal damage. Compounds that selectively inhibit nNOS are of significant interest for their therapeutic potential. Studies on related compounds have shown that potent and selective inhibition of nNOS can protect neurons from such damage. nih.gov For instance, S-methyl-L-thiocitrulline has demonstrated selective inhibition of nNOS in neuronal tissue, suggesting its utility in treating conditions like cerebral ischemia and other neurodegenerative diseases. nih.gov While direct mechanistic studies on this compound in SH-SY5Y cells are not widely documented, the established neuroprotective effects of selective nNOS inhibitors in this cell line provide a strong rationale for its potential therapeutic applications in neurology.
The modulation of nitric oxide levels by NOS inhibitors can have a profound impact on synaptic plasticity, the cellular basis of learning and memory. Excessive NO production can be detrimental to synaptic function and structure.
Research on the related compound L-norvaline in a mouse model of Alzheimer's disease has revealed positive effects on synaptic health. Treatment with L-norvaline was associated with an increased expression of key synaptic proteins, including synaptophysin and neuroligin-1. Synaptophysin is a crucial component of synaptic vesicles involved in neurotransmitter release, while neuroligin-1 is a postsynaptic adhesion molecule that plays a vital role in the formation and maintenance of synapses. The upregulation of these proteins suggests that by controlling the detrimental effects of excessive NO, compounds like L-norvaline, and potentially this compound, can promote synaptic integrity and plasticity.
Impact on Neuronal Synaptic Plasticity and Protein Expression
Dendritic Spine Density Modulation
There is currently no scientific literature available that examines the effect of this compound on the modulation of dendritic spine density.
Analysis of Cellular Signaling Pathways
Detailed studies on the interaction of this compound with key cellular signaling pathways are not present in the current body of scientific research.
Modulation of mTOR Signaling Pathways
No research has been published detailing the specific modulatory effects of this compound on the mTOR signaling pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients and growth factors. nih.govresearchgate.net
Interplay with Akt1 and SPHK2 Signaling
There is no available data on the interplay between this compound and the Akt1 and SPHK2 signaling pathways.
Influence on Neurotrophic Factor Signaling (e.g., NGF, GDNF)
The influence of this compound on neurotrophic factor signaling, including that of Nerve Growth Factor (NGF) and Glial cell line-derived Neurotrophic Factor (GDNF), has not been investigated in any published studies. Neurotrophic factors are crucial for the survival, development, and function of neurons. nih.govnih.gov
Assessment of Cellular Oxidative Stress Responses
Scientific assessment of the impact of this compound on cellular oxidative stress responses is not documented in the literature.
Modulation of Reactive Oxygen Species (ROS) Production
There are no studies that have measured the modulation of reactive oxygen species (ROS) production in response to this compound. ROS are chemically reactive molecules containing oxygen that play important roles in cell signaling and homeostasis; however, at high levels, they can cause significant damage to cellular structures. nih.govmdpi.com
Data Tables
Due to the absence of research data for this compound, no data tables can be generated.
Impact on Antioxidant Enzyme Expression (e.g., SOD)
There are no available research findings or data tables detailing the effects of this compound on the expression or activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD).
Cellular Bioenergetics and Mitochondrial Function Research
Similarly, no studies have been published that investigate the role of this compound in cellular bioenergetics or its specific impact on mitochondrial function. Therefore, no detailed research findings or data tables can be provided for this topic.
While the parent compound, L-norvaline, is a known arginase inhibitor with documented effects on related pathways, this information cannot be extrapolated to its thio-derivative, this compound, without direct experimental evidence. The addition of the (aminoiminomethyl)thio group creates a distinct chemical entity whose biological properties have not been reported in the context of the requested topics.
Preclinical in Vivo Research in Mechanistic Models
Studies in Animal Models of Neurological Systems
Research in animal models has been crucial in elucidating the mechanisms through which L-Norvaline exerts its effects on the central nervous system. These studies primarily utilize murine models that replicate key pathological features of human neurodegenerative diseases.
Research in Murine Models of Neurodegeneration (e.g., Alzheimer's Disease Models)
In the context of Alzheimer's disease (AD), the urea (B33335) cycle and the metabolism of the amino acid L-arginine have been strongly implicated in its pathogenesis. nih.gov An accumulation of the enzyme Arginase-I at sites of amyloid-beta (Aβ) deposition is linked to L-arginine deprivation and subsequent neurodegeneration. nih.govresearchgate.net L-Norvaline has been investigated for its ability to inhibit arginase, thereby potentially mitigating some of the pathological cascades of AD. nih.govnih.gov Studies have utilized the triple-transgenic (3xTg-AD) mouse model, which harbors transgenes for PS1M146V, APPSwe, and tauP301L, to evaluate the neuroprotective effects of L-Norvaline. nih.govnih.gov
Treatment with L-Norvaline has demonstrated significant improvements in cognitive performance in murine models of Alzheimer's disease. nih.govnih.gov In studies using 3xTg-AD mice, animals receiving L-Norvaline showed markedly improved acquisition of spatial memory compared to untreated control groups. nih.govbiorxiv.orgbiorxiv.org
Behavioral assessments, such as the Y-maze spontaneous alternation test and the Morris water maze, were used to evaluate cognitive function. biorxiv.org In the probe trial of the water maze, treated 3xTg-AD mice spent significantly more time in the target quadrant where a hidden platform was previously located, indicating better spatial memory retention. biorxiv.org These cognitive enhancements were observed without affecting the animals' swim speed, suggesting the improvements were related to memory and not motor function. biorxiv.org The reversal of cognitive decline points to the compound's potential to interfere with the progression of AD pathology. nih.govnih.gov
A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils, forming plaques in the brain. nih.gov L-Norvaline treatment has been shown to reduce this amyloid burden. nih.govnih.gov In 3xTg-AD mice, a significant reduction in the level of Aβ deposition was observed in the cortex. nih.gov
Neuroinflammation is a critical component of Alzheimer's disease pathology, characterized by the activation of glial cells like microglia. nih.gov L-Norvaline has demonstrated potent anti-inflammatory properties in AD mouse models. nih.govnih.gov Treatment was associated with a substantial reduction in microgliosis, which is the accumulation of activated microglia. nih.govresearchgate.netnih.govbiorxiv.org
Specifically, a significant decrease in the density of Iba1 immunopositive cells (a marker for microglia) was observed in the hippocampus of treated mice. biorxiv.org This was accompanied by a shift in microglial phenotype from an activated state to a resting state. biorxiv.orgnih.gov Moreover, L-Norvaline treatment led to a significant reduction in the brain levels and transcription of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), further indicating its neuroprotective and anti-inflammatory effects. nih.govnih.govnih.gov
Exploration in Models of Metabolic Dysfunction
The therapeutic potential of L-Norvaline extends to models of metabolic disorders, particularly those involving endothelial dysfunction, where the activity of arginase plays a significant pathological role. nih.gov
Inhibition of arginase by L-Norvaline has been investigated as a strategy to combat hypertension. nih.govnih.gov Increased arginase activity can lead to a deficiency in L-arginine, the substrate for nitric oxide synthase (NOS), resulting in reduced nitric oxide (NO) production, endothelial dysfunction, and consequently, high blood pressure. nih.gov
Studies using adult rats with inherited stress-induced arterial hypertension (ISIAH) demonstrated that administration of L-Norvaline resulted in a significant decrease in blood pressure. nih.govnih.gov A substantial drop in systolic blood pressure was observed in hypertensive ISIAH rats following treatment, while the same procedure did not affect the blood pressure of normotensive control (Wistar) rats. nih.gov The hypotensive effect in hypertensive models is thought to be related to the immediate effects of arginase inhibition, which increases L-arginine bioavailability for NO synthesis in the kidney and blood vessel walls. nih.gov This effect appears to be achieved, in part, through increased diuresis in the hypertensive animals. nih.gov
Modulation of Glucose Homeostasis in Hyperglycemia Models
The compound 5-[(aminoiminomethyl)thio]-L-norvaline functions as an arginase inhibitor. Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. nih.govnih.gov In states of hyperglycemia, arginase activity is often upregulated, which can lead to a decrease in the bioavailability of L-arginine for NOS. nih.gov This reduction in substrate availability for NOS impairs the production of nitric oxide (NO), a key signaling molecule involved in modulating insulin (B600854) secretion and maintaining glucose homeostasis. nih.gov Consequently, endothelial dysfunction can arise, contributing to the vascular complications associated with diabetes. nih.govnih.gov
Preclinical studies using animal models of hyperglycemia have investigated the effects of arginase inhibition as a therapeutic strategy. In high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced diabetic mice, treatment with the arginase inhibitor L-norvaline resulted in a significant reduction in fasting blood glucose levels. nih.govnih.gov This effect is attributed to the inhibition of arginase, which increases the availability of L-arginine for NOS, thereby enhancing NO production and helping to restore endothelial-dependent relaxation. nih.govnih.gov The restoration of NO bioavailability is hypothesized to protect against oxidative stress and hypercholesterolemia, which are hallmarks of diabetic conditions. nih.gov
Table 1: Effect of Arginase Inhibition on Fasting Blood Glucose in a Hyperglycemia Model Representative data based on findings in HFD/STZ-induced diabetic animal models.
| Treatment Group | Parameter | Result | Percent Change vs. Untreated |
| Untreated HFD/STZ | Fasting Blood Glucose | Elevated | N/A |
| L-norvaline Treated | Fasting Blood Glucose | Reduced | ↓ 27.1% nih.gov |
Investigations in Cancer Models
Arginine metabolism is a critical pathway in cancer biology, influencing tumor growth, metastasis, and the immune response within the tumor microenvironment (TME). nih.govnih.gov Arginase-1 (ARG1) is an enzyme that depletes L-arginine, a substrate required for T-cell activation and proliferation. nih.govthno.org Many tumor-associated macrophages (TAMs) express high levels of ARG1, creating an immunosuppressive TME that allows cancer cells to evade immune surveillance. thno.org
The inhibition of arginase, the mechanism of action for this compound, has been explored as a strategy to enhance anti-tumor immunity. nih.gov In preclinical cancer models, the use of arginase inhibitors has been shown to suppress the proliferation and migration of cancer cells. nih.gov For instance, in a murine colon carcinoma model, administration of the arginase inhibitor nor-NOHA suppressed the metastatic colonization of cancer cells in both lung and liver tissues. nih.gov This effect is linked to the restoration of L-arginine levels within the TME, which can augment the infiltration and effector function of CD8+ T cells. nih.gov Furthermore, combining arginase inhibitors with other therapies, such as arginine deiminase (which depletes arginine), has shown additive effects in inhibiting tumor growth by targeting both the tumor cells and the surrounding immune cells. nih.govnih.gov
Table 2: Impact of Arginase Inhibition on Cancer Cell Behavior in Preclinical Models Findings are based on studies using arginase inhibitors like nor-NOHA in murine cancer models.
| Model / Cell Line | Intervention | Observed Effect | Reference |
| Murine Colon Carcinoma (CT26) | Arginase Inhibitor (nor-NOHA) | Suppressed metastatic colonization | nih.gov |
| Human Colon Cancer (HCT116) | Arginase Inhibition | Suppressed cell migration ability | nih.gov |
| Melanoma (B16F10) | L-Norvaline + ADI-PEG 20 | Additive tumor growth inhibition | nih.govnih.gov |
Studies on Endothelial Function in Vascular Models
Endothelial function is critically dependent on the production of nitric oxide (NO) from L-arginine by endothelial nitric oxide synthase (eNOS). nih.gov Arginase competes with eNOS for their common substrate, L-arginine. nih.gov Upregulation of arginase activity can lead to eNOS uncoupling, a state where the enzyme produces superoxide (B77818) instead of NO, contributing to oxidative stress and endothelial dysfunction. nih.gov This mechanism is implicated in various cardiovascular conditions, including hypertension and aging-related vascular decline. nih.govnih.gov
The use of this compound, as an arginase inhibitor, is investigated for its potential to restore endothelial function by increasing the bioavailability of L-arginine for eNOS. nih.gov In preclinical studies, inhibition of arginase has been shown to enhance NO production and improve endothelium-dependent vasorelaxation. nih.gov For example, in aging blood vessels that exhibit increased arginase activity and endothelial dysfunction, treatment with an arginase inhibitor restored NO synthase activity and cyclic GMP levels, which are crucial for vasodilation. nih.gov These findings suggest that by reciprocally regulating NOS activity, arginase inhibition can be a therapeutic strategy to combat endothelial dysfunction. nih.gov
Table 3: Effects of Arginase Inhibition on Markers of Endothelial Function Data synthesized from studies on aging vascular models and endothelial cell cultures.
| Model | Parameter Measured | Outcome of Arginase Inhibition | Reference |
| Aging Rat Aortas | Arginase Activity | Suppressed | nih.gov |
| Aging Rat Aortas | NOS Activity | Restored to youthful levels | nih.gov |
| Aging Rat Aortas | cGMP Levels | Restored to youthful levels | nih.gov |
| Endothelial/Smooth Muscle Cocultures | cGMP Accumulation | Decreased response to dilators | nih.gov |
Methodological Approaches in Animal Model Research
Experimental Design and Controlled Administration in Animal Studies
Research involving animal models necessitates rigorous experimental design to ensure the statistical significance and reproducibility of the findings. A typical design involves randomly assigning animals to different treatment groups, including a control group receiving a placebo or vehicle and one or more experimental groups receiving the compound under investigation. ucla.edu The number of animals per group is determined by power calculations to ensure that the study can detect statistically significant differences if they exist. ucla.edu
In studies investigating compounds like this compound, the administration route is carefully selected based on the compound's properties and the study's objective. Controlled administration ensures that each animal receives a precise and consistent amount of the substance. This can involve methods such as intraperitoneal injections, oral gavage, or inclusion in the diet. nih.govnih.gov The experimental timeline, including the duration of treatment and the points of data collection, is clearly defined in the protocol. ucla.edu For example, in studies of hyperglycemia, animals might be fed a specific diet for several weeks to induce the condition before the treatment period begins. nih.gov
Behavioral Assays for Cognitive Assessment (e.g., Morris Water Maze)
The Morris Water Maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents. nih.govnih.govresearchgate.net The test requires the animal to find a hidden platform submerged in a circular pool of opaque water, using distal visual cues in the room to navigate. plos.org
The procedure typically consists of several phases:
Acquisition/Training Phase: The animal undergoes multiple trials over several days to learn the platform's location. Key metrics recorded are escape latency (the time taken to find the platform) and path length. nih.govplos.org A decrease in these metrics over successive trials indicates learning. plos.org
Probe Trial: To assess memory retention, the platform is removed, and the animal is allowed to swim freely for a set duration. mmpc.org The time spent and distance traveled in the target quadrant (where the platform was previously located) are measured as an index of spatial memory. mmpc.org
Cued Trials: A visible platform may be used to control for non-cognitive factors such as visual impairments, motor deficits, or lack of motivation that could confound the results of the hidden platform task. nih.govplos.org
This assay is highly sensitive to manipulations that affect hippocampal function and is therefore a valuable tool in neuropharmacological research. nih.gov
Histopathological and Immunocytochemical Analysis of Tissues
Following in vivo studies, tissues are often collected for histopathological and immunocytochemical analysis to examine the structural and molecular changes induced by the treatment.
Histopathology involves the microscopic examination of tissue sections to identify changes in cell and tissue architecture. Tissues are fixed (e.g., in formalin), embedded in paraffin, sectioned, and stained with dyes like hematoxylin (B73222) and eosin (B541160) (H&E). This allows for the assessment of general morphology, inflammation, cell death, or pathological changes in organs like the pancreas and kidney in diabetes models or tumor tissues in cancer studies. nih.gov
Immunocytochemistry (or Immunohistochemistry, IHC) is a technique used to visualize the presence and location of specific proteins within tissue sections using antibodies. nih.gov For research related to this compound, IHC is crucial for detecting the expression of its target, arginase. nih.govresearchgate.net The process involves incubating tissue sections with a primary antibody that specifically binds to the protein of interest (e.g., Arginase-1). A secondary antibody, which is linked to an enzyme or fluorophore, then binds to the primary antibody, allowing for visualization. mayocliniclabs.com This method can be used to quantify changes in protein expression and identify the specific cell types expressing the protein, such as M2 macrophages in a tumor microenvironment or hepatocytes in the liver. nih.govnih.govmdpi.com The liver often serves as a positive control tissue for Arginase-1 staining due to its distinct zonal expression. nih.gov
Analytical and Bioanalytical Methodologies in Research
Spectrophotometric Assays for Enzyme Activity
Spectrophotometric assays are fundamental tools for studying enzyme kinetics, offering a real-time, continuous monitoring of enzyme activity. These methods are typically based on measuring the change in absorbance of a chromogenic compound produced or consumed during the enzymatic reaction.
The structural similarity of 5-[(aminoiminomethyl)thio]-L-norvaline to L-arginine suggests its potential use as a substrate for arginase, an enzyme that hydrolyzes L-arginine to L-ornithine and urea (B33335). Research on sulfur analogs of L-arginine, such as L-thioarginine, has demonstrated that these compounds can serve as effective substrates for arginase. nih.gov The enzymatic hydrolysis of the guanidinium-like group in these analogs releases a thiol-containing product.
While direct chromophoric assays exist for some synthetic arginase substrates, an alternative and more broadly applicable method involves a coupled-enzyme assay. rsc.org In such a system, the product of the arginase reaction is acted upon by a second enzyme that catalyzes a color-producing reaction. For instance, the urea produced from the hydrolysis of the substrate can be measured using assays where urease breaks down urea, and the subsequent product is measured colorimetrically. bioassaysys.com The rate of color formation is directly proportional to the arginase activity towards the substrate analog.
When this compound is hydrolyzed by an enzyme like arginase, it is expected to release a thiol-containing product. The quantification of this released thiol provides a direct measure of enzyme activity. Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB, is a widely used chemical for this purpose. ethosbiosciences.combmglabtech.comaureogen.com
The principle of the Ellman's assay is based on the reaction of DTNB with a free sulfhydryl group (-SH). This reaction cleaves the disulfide bond of DTNB to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻). bmglabtech.combroadpharm.com TNB²⁻ is a yellow-colored anion that exhibits strong absorbance at a wavelength of 412 nm. broadpharm.com The intensity of the yellow color, measured with a spectrophotometer, is stoichiometric with the concentration of the free thiol groups in the sample. bmglabtech.com This method is rapid, simple, and has been adapted for use in microtiter plates for high-throughput screening. ethosbiosciences.combmglabtech.com Modifications to the standard Ellman's assay can be employed to enhance stability and reduce interference from other substances in biological samples. nih.gov
| Assay Component | Principle | Wavelength |
| Ellman's Reagent (DTNB) | Reacts with free thiol groups to produce the chromophore TNB²⁻. | 412 nm |
| Coupled Enzyme System | The product of the primary enzyme reaction (e.g., urea) is used by a second enzyme to generate a detectable signal. | Varies (e.g., 450 nm for some urea assays) bioassaysys.com |
Mass Spectrometry-Based Detection in Biological Samples
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific quantification of amino acids and their metabolites in complex biological samples like plasma, serum, and tissue extracts. researchgate.netnih.gov Although specific protocols for this compound are not widely published, the methods developed for L-arginine, its methylated derivatives (ADMA, SDMA), and norvaline are directly applicable. nih.govnih.govnih.gov
The primary challenge in analyzing these compounds is their high polarity, which leads to poor retention on standard reversed-phase chromatographic columns. nih.gov To overcome this, hydrophilic interaction liquid chromatography (HILIC) is often employed, as it is specifically designed to retain and separate polar analytes. nih.gov An alternative strategy involves chemical derivatization to make the analytes more hydrophobic, allowing for separation on C18 columns.
In a typical LC-MS/MS workflow, the analyte is first separated chromatographically from other matrix components and then introduced into the mass spectrometer. The use of stable isotope-labeled internal standards, such as ¹³C- and ¹⁵N-labeled analogs, is crucial for achieving high precision and accuracy by correcting for matrix effects and variations in instrument response. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest.
| Technique | Separation Method | Key Advantages | Common Analytes |
| LC-MS/MS | Hydrophilic Interaction Liquid Chromatography (HILIC) | No derivatization needed; good for polar compounds. nih.gov | L-arginine, citrulline, ornithine, ADMA, SDMA nih.gov |
| LC-MS/MS | Reversed-Phase (e.g., C18) with Derivatization | Improved retention and separation. | General amino acids, norvaline nih.gov |
| GC-MS | Gas Chromatography with Derivatization | Alternative to LC for volatile derivatives. | L-arginine and metabolites researchgate.net |
Chromatographic Separation Techniques for Compound Analysis
High-performance liquid chromatography (HPLC) is the cornerstone for the analytical separation of amino acids, including non-canonical ones like norvaline. nih.gov The choice of chromatographic conditions depends on the analyte's properties and the sample matrix. For the analysis of this compound, methods established for norvaline and other amino acids provide a clear framework.
A common approach is reversed-phase HPLC (RP-HPLC) following a pre-column derivatization step. doaj.org Derivatization is used because most amino acids lack a strong chromophore or fluorophore, making them difficult to detect with standard UV or fluorescence detectors. Reagents like o-phthalaldehyde (B127526) (OPA) in combination with a thiol like 3-mercaptopropionic acid (3-MPA) are frequently used to create highly fluorescent derivatives of primary amino acids. doaj.org For secondary amines, a different reagent is required. This derivatization significantly enhances detection sensitivity. nih.gov
The separation is typically achieved on a C18 column using a gradient elution with a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net L-norvaline itself is often used as an internal standard in amino acid analysis due to its effective separation from proteinogenic amino acids. doaj.orgwaters.comwaters.comresearchgate.net
| Technique | Derivatization Reagent | Detection Method | Internal Standard Example |
| RP-HPLC | OPA/3-MPA | Fluorescence | L-Norvaline doaj.org |
| UHPLC | OPA | Fluorescence | Not specified |
| RP-HPLC | Naphthalenedicarboxaldehyde/Cyanide | UV | Not specified nih.gov |
Protein Microarray and Immunoreactivity Assays for Biomarker Detection
While specific immunoassays or protein microarrays for this compound are not described in the available literature, the principles of these technologies are widely applied to related biomarkers in the L-arginine metabolic pathway. immusmol.comimmusmol.com
Immunoreactivity assays, most commonly in the format of an enzyme-linked immunosorbent assay (ELISA), rely on the highly specific binding between an antibody and its target antigen. nih.gov Commercial ELISA kits are available for the quantification of L-arginine, L-ornithine, L-citrulline, and homoarginine in plasma and serum samples. immusmol.comimmusmol.comimmusmol.com These assays are typically competitive or sandwich-based formats where the signal generated is proportional to the amount of the target analyte. youtube.com The development of a specific antibody that recognizes the unique structural features of this compound would be a prerequisite for creating a dedicated immunoassay. Antibodies have been successfully generated against other modified amino acids, such as methylated arginine, demonstrating the feasibility of this approach for detecting specific post-translational modifications or synthetic analogs. nih.gov
Protein microarrays are a high-throughput platform where thousands of proteins or antibodies are immobilized on a solid surface. youtube.com They can be used to screen for protein-protein interactions, identify enzyme substrates, or profile antibody specificity from a biological sample. A theoretical application could involve immobilizing enzymes like arginase to screen for binding and inhibition by a library of compounds including this compound. However, the application of this technology for the direct detection of this specific compound as a biomarker has not been documented.
Development of Assays for Specific Metabolites
Understanding the metabolic fate of this compound is essential for characterizing its biological activity. The development of assays for its specific metabolites would follow the strategies used for the L-arginine metabolic pathway. researchgate.net This typically involves a targeted metabolomics approach using LC-MS/MS. nih.gov
The first step would be to hypothesize potential metabolic transformations, such as hydrolysis by arginase to yield a thiol and urea, or other modifications by cellular enzymes. Once potential metabolites are identified or synthesized, a targeted LC-MS/MS method can be developed. This involves optimizing chromatographic conditions (e.g., HILIC) to separate the parent compound from its metabolites and defining specific MRM transitions for each molecule to ensure unambiguous detection and quantification. nih.govnih.gov
For example, a comprehensive method was developed to simultaneously measure six key metabolites in the arginine pathway, including arginine, citrulline, ornithine, proline, ADMA, and SDMA, in human and mouse plasma with minimal sample preparation. nih.gov A similar approach could be designed for this compound and its expected metabolic products, providing a powerful tool to investigate its in vivo transformation and mechanism of action.
Computational and Structural Biology Approaches
Molecular Docking and Dynamics Simulations of Enzyme-Compound Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For 5-[(aminoiminomethyl)thio]-L-norvaline, docking studies would be performed using the crystal structures of NOS isoforms (nNOS, eNOS, iNOS) to elucidate its binding mode within the active site. These simulations would predict key interactions, such as hydrogen bonds between the guanidinium (B1211019) group of the inhibitor and conserved glutamate (B1630785) residues (e.g., Glu592 in nNOS), as well as interactions with the heme cofactor.
Following docking, molecular dynamics (MD) simulations would be employed to study the stability of the predicted enzyme-inhibitor complex over time. An MD simulation of this compound bound to a NOS isoform would reveal the flexibility of the ligand in the binding pocket and the dynamic nature of its interactions. These simulations can highlight the role of specific water molecules in mediating interactions and provide a more accurate estimation of binding free energies.
Table 1: Representative Parameters for Molecular Dynamics Simulations
| Parameter | Value/Method | Purpose |
| Force Field | AMBER, CHARMM | Describes the potential energy of the system's particles. |
| Water Model | TIP3P, SPC/E | Explicitly represents solvent molecules. |
| Simulation Time | >100 ns | Ensures adequate sampling of conformational space. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 310 K (37 °C) | Simulates physiological conditions. |
| Pressure | 1 atm | Simulates physiological conditions. |
This table represents typical parameters for MD simulations and is not based on a specific study of this compound.
Structure-Activity Relationship (SAR) Studies via In Silico Methods
Structure-Activity Relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity. In silico SAR for this compound would involve creating a virtual library of analogs by modifying its structure—for instance, by altering the length of the norvaline side chain, substituting the thioether linkage, or modifying the guanidinium group.
Each analog would then be docked into the NOS active site, and their predicted binding affinities would be calculated. This data allows for the construction of a quantitative structure-activity relationship (QSAR) model, which mathematically relates the structural properties (descriptors) of the compounds to their inhibitory potency. These models can then predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Protein Data Bank (PDB) Analysis of Bound Structures
The Protein Data Bank (PDB) is a repository for the 3D structural data of large biological molecules, including proteins and nucleic acids. An analysis of PDB entries featuring NOS isoforms complexed with various inhibitors provides critical insights into the binding site architecture and the interactions necessary for inhibition.
Although no PDB structure currently exists for this compound bound to any NOS isoform, an analysis of existing structures with similar arginine-based inhibitors reveals common features. These include:
Salt Bridge Formation: A conserved glutamate residue in the active site forms a salt bridge with the positively charged guanidinium group of the inhibitors.
Hydrogen Bonding Network: The backbone and side chains of the inhibitors form extensive hydrogen bonds with active site residues and the heme propionates.
Hydrophobic Interactions: The alkyl chain of the inhibitors often engages in hydrophobic interactions within a specific pocket of the active site.
Table 2: Key PDB Entries for Human NOS Isoforms with Bound Ligands
| PDB ID | NOS Isoform | Bound Ligand/Inhibitor | Resolution (Å) | Significance |
| 5UO2 | Human nNOS | A potent di-substituted aminopyridine inhibitor | 2.10 | Demonstrates binding mode of non-arginine mimetics. |
| 5VV0 | Human nNOS | A 7-substituted 2-aminoquinoline (B145021) inhibitor | 1.80 | Illustrates interactions driving selectivity. |
| 3NOS | Human eNOS | L-Arginine (substrate) | 2.40 | Shows the binding orientation of the natural substrate. |
| 5UO5 | Human nNOS | A 2-aminoquinoline derivative | 2.00 | Provides insights for developing selective inhibitors. |
This table lists relevant PDB entries for understanding NOS inhibition but does not include the specific compound of interest.
Predictive Modeling for Biological Activity and Pathway Perturbation
Predictive modeling uses computational algorithms and biological data to forecast the effects of a compound. For this compound, models could be developed to predict its inhibitory constants (Ki) against different NOS isoforms, its selectivity, and its potential off-target effects. These models are often built using machine learning algorithms trained on large datasets of known NOS inhibitors.
Furthermore, systems biology approaches can model how the inhibition of NOS by a compound like this compound would perturb downstream signaling pathways. By integrating data on enzyme kinetics, protein expression levels, and metabolic networks, these models can simulate the cellular consequences of reduced nitric oxide production, offering hypotheses about the compound's broader physiological effects.
Navigating the Research Frontier: Future Directions for this compound
While the existing body of research has begun to illuminate the biological activities of this compound, a significant landscape of unexplored potential and intricate molecular interactions remains. The future of research into this compound is poised to move beyond its currently understood mechanisms, venturing into novel biological targets, complex regulatory networks, and innovative applications as a research tool. This article outlines the key future directions and emerging research avenues that will be pivotal in comprehensively understanding the therapeutic and scientific value of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
